5-Amino-3-bromopyridine-2-thiol
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Overview
Description
5-Amino-3-bromopyridine-2-thiol is an organic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromopyridine-2-thiol typically involves the bromination of pyridine derivatives followed by the introduction of amino and thiol groups. One common method is the bromination of 2-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-amino-5-bromopyridine can then be further reacted with thiolating agents to introduce the thiol group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and thiolation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromopyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-bromopyridine-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-bromopyridine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially affecting their function. The amino and bromine groups can also participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the thiol group.
3-Amino-5-bromopyridine: Similar structure but with different positioning of the amino group.
5-Bromopyridine-2-thiol: Similar structure but lacks the amino group.
Uniqueness
5-Amino-3-bromopyridine-2-thiol is unique due to the presence of all three functional groups (amino, bromine, and thiol) in its structure.
Biological Activity
5-Amino-3-bromopyridine-2-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group, a bromine atom, and a thiol group, exhibits unique reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNS. Its structure includes:
- Amino group at the 5-position
- Bromine atom at the 3-position
- Thiol group at the 2-position
These functional groups contribute to its reactivity and biological activity, allowing it to engage in various chemical reactions such as oxidation, reduction, and substitution.
Antimicrobial Properties
Research indicates that compounds containing pyridine thiol structures often exhibit antimicrobial activities. For instance, derivatives of this compound have been explored for their potential to inhibit bacterial growth and combat resistant strains. Preliminary studies suggest that this compound may interact with specific protein targets involved in bacterial metabolism, leading to its antimicrobial effects.
Anticancer Activity
Studies have reported that this compound may possess anticancer properties. The compound's mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation, particularly the PI3K/Akt/mTOR pathway. In vitro assays have shown that related compounds can inhibit Akt phosphorylation, a critical step in cancer cell survival and growth .
For example, a study demonstrated significant inhibition of KPL-4 breast cancer xenografts at doses as low as 12.6 mg/kg when using similar pyridine derivatives . These findings highlight the compound's potential as a lead structure in cancer drug development.
The biological activity of this compound is primarily attributed to its structural features:
- Thiol Group Interactions : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
- Hydrogen Bonding : The amino group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
- Halogen Bonding : The bromine atom may engage in halogen bonding interactions, which can influence the compound’s specificity towards certain biological targets.
Case Studies and Research Findings
Comparison with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Aminothiazole | Contains a thiazole ring instead of pyridine | Exhibits different biological activities |
4-Amino-3-bromobenzenethiol | Aromatic ring with a thiol group | Different reactivity due to aromaticity |
6-Aminopyridine | Pyridine ring with an amino group | Lacks bromine and thiol functionalities |
5-Amino-3-chloropyridine | Chlorine instead of bromine | Differences in reactivity and biological effects |
The presence of both bromine and thiol functionalities in this compound enhances its versatility for further chemical modifications compared to these similar compounds.
Properties
IUPAC Name |
5-amino-3-bromo-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCNYBYZKJSRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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